Regioisomeric Metabolic Stability and Lipophilicity Advantage of the 1,3,4-Oxadiazole Core Over 1,2,4-Oxadiazole Matched Molecular Pairs
The 1,3,4-oxadiazole core of the target compound conveys a statistically robust metabolic stability advantage over the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis across the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited an order of magnitude lower lipophilicity (log D) and superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to its 1,2,4-oxadiazole counterpart [1]. The 1,3,4-isomer also shows the highest thermodynamic stability (0.0 kcal/mol free Gibbs energy) among all oxadiazole regioisomers (1,2,4-isomer: 8.64 kcal/mol; 1,2,3-isomer: 21.28 kcal/mol; 1,2,5-isomer: 40.61 kcal/mol) .
| Evidence Dimension | Metabolic stability, log D, hERG inhibition, aqueous solubility, thermodynamic stability |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core: log D approximately one order of magnitude lower than 1,2,4-isomer; superior metabolic stability, hERG, and solubility profiles; 0.0 kcal/mol free Gibbs energy |
| Comparator Or Baseline | 1,2,4-oxadiazole matched molecular pairs: higher log D, inferior metabolic stability and hERG liability; 8.64 kcal/mol free Gibbs energy |
| Quantified Difference | ~10-fold lower log D; qualitatively superior metabolic stability, hERG, and solubility; 8.64 kcal/mol stability gap |
| Conditions | AstraZeneca internal compound collection matched-pair analysis; thermodynamic calculations for oxadiazole isomers |
Why This Matters
Procuring a 1,3,4-oxadiazole scaffold rather than a 1,2,4-oxadiazole analog reduces lipophilicity-driven off-target promiscuity risk and improves the probability of achieving favorable ADME properties in lead optimization campaigns.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in Medicinal Chemistry. J Med Chem. 2012;55(5):1817-1830. doi:10.1021/jm2013248 View Source
